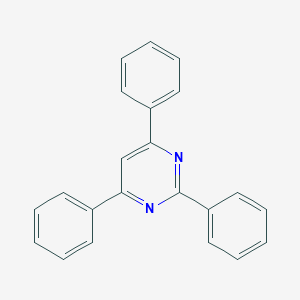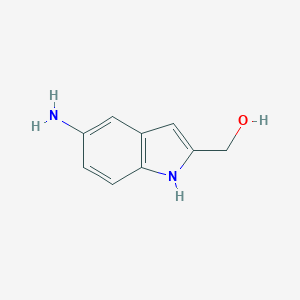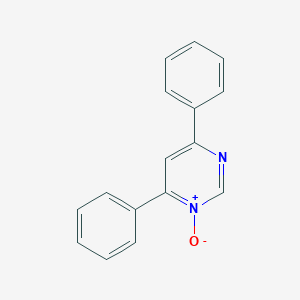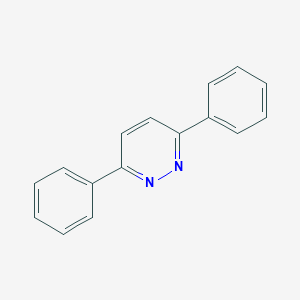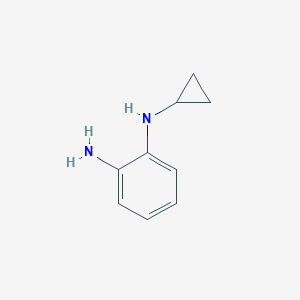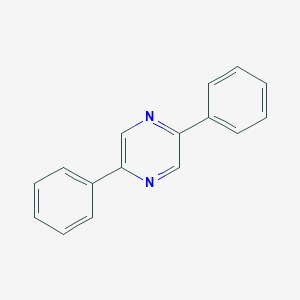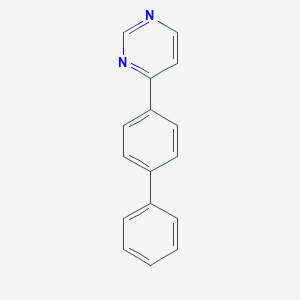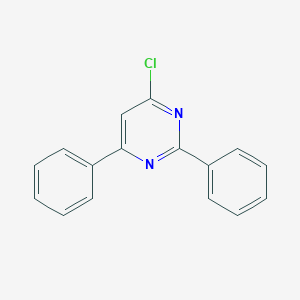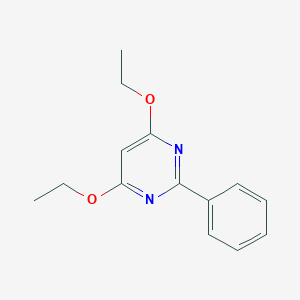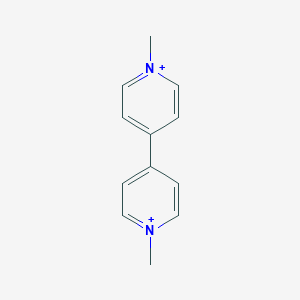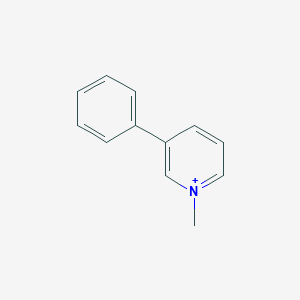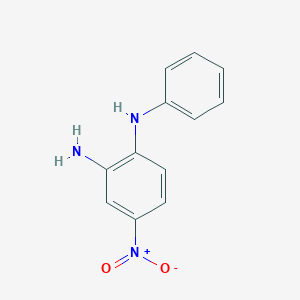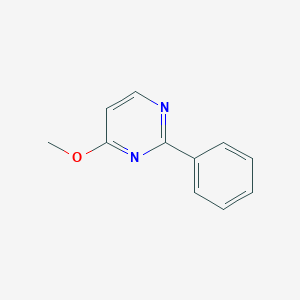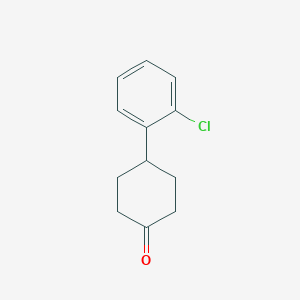
4-(2-Chlorophenyl)cyclohexan-1-one
Overview
Description
4-(2-Chlorophenyl)cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexanones It is structurally characterized by a cyclohexanone ring substituted with a 2-chlorophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation steps. One efficient protocol involves the following steps :
Grignard Reaction: Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.
Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to obtain 1-(2-chlorophenyl)cyclohexene.
Oxidation: The alkene is oxidized using potassium permanganate to yield the corresponding hydroxy ketone intermediate.
Imination and Rearrangement: The hydroxy ketone undergoes imination with methylamine, followed by thermal rearrangement to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing the use of hazardous reagents, and ensuring cost-effectiveness. The use of commercially available and safe materials, as well as the avoidance of corrosive acids, are some of the advantages of these industrial protocols .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxy ketones, alcohols, and substituted arylcyclohexanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Chlorophenyl)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, known for its anesthetic properties.
Tiletamine: A thiophene analogue used in veterinary medicine.
Uniqueness
4-(2-Chlorophenyl)cyclohexan-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds like ketamine and tiletamine, it may exhibit different pharmacological effects and chemical reactivity, making it valuable for distinct research and industrial applications .
Properties
IUPAC Name |
4-(2-chlorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYQZEPMJGRCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599362 | |
| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180005-03-2 | |
| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
